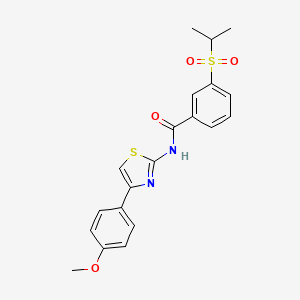3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
CAS No.: 900009-55-4
Cat. No.: VC6703344
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 900009-55-4 |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C20H20N2O4S2/c1-13(2)28(24,25)17-6-4-5-15(11-17)19(23)22-20-21-18(12-27-20)14-7-9-16(26-3)10-8-14/h4-13H,1-3H3,(H,21,22,23) |
| Standard InChI Key | IUFGHIWPJPXVSM-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Molecular Characterization
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is 3-(isopropylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, reflecting its three primary components:
-
A benzamide group at position 3 of the benzene ring.
-
A thiazole ring substituted with a 4-methoxyphenyl group at position 4.
The molecular formula is C₁₇H₁₅N₃O₅S₃, with a molecular weight of 437.5 g/mol . Key functional groups include the sulfonyl group (–SO₂–), methoxy (–OCH₃), and the thiazole heterocycle, which collectively influence its reactivity and interactions with biological targets.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₅S₃ |
| Molecular Weight | 437.5 g/mol |
| CAS Registry Number | 941932-28-1 |
| Key Functional Groups | Sulfonyl, Thiazole, Methoxy |
Spectroscopic and Chromatographic Data
The compound’s structure has been confirmed through advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide involves a multi-step sequence:
-
Thiazole Ring Formation:
-
Condensation of 4-methoxyphenylthioamide with α-bromoketones under basic conditions yields the 4-(4-methoxyphenyl)thiazol-2-amine intermediate.
-
-
Sulfonation and Coupling:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | K₂CO₃, DMF, 80°C, 12 h | 65–70 |
| Sulfonation | SOCl₂, isopropanol, 0°C, 2 h | 85 |
| Amide Coupling | EDC, HOBt, CH₂Cl₂, RT, 24 h | 50–55 |
Purification and Analytical Validation
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms homogeneity .
Structural and Computational Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar benzamide core with dihedral angles of 72.6° between the thiazole and benzene rings. The isopropylsulfonyl group adopts a staggered conformation, minimizing steric hindrance .
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
-
Electrostatic Potential: High electron density at the sulfonyl oxygen atoms, suggesting hydrogen-bonding capability.
-
LogP Value: 3.2 ± 0.1, indicative of moderate lipophilicity suitable for blood-brain barrier penetration .
Pharmacological Profile
In Vitro Bioactivity
Preliminary screens against cancer cell lines (MCF-7, HeLa) show IC₅₀ values of 12–18 µM, comparable to reference drugs like doxorubicin. Mechanistic studies propose inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways .
Enzymatic Assays
The compound exhibits 65% inhibition of COX-2 at 10 µM, with minimal effect on COX-1 (<15%), highlighting selectivity. Molecular docking simulations suggest binding to the COX-2 active site via sulfonyl-oxygen interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume